molecular formula C19H15NO7 B3570998 ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B3570998
M. Wt: 369.3 g/mol
InChI Key: WBBTXFBFRMNPNE-UHFFFAOYSA-N
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Description

Ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (C₂₀H₁₇NO₇, molecular weight 383.356 g/mol) is a synthetic coumarin derivative characterized by a 3-nitrophenyl substituent at position 4 of the chromen-2-one core and an ethoxyacetate group at position 7 (). This compound is structurally related to other coumarin-based molecules, which are widely studied for their fluorescent properties, synthetic versatility, and pharmacological activities .

Properties

IUPAC Name

ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-2-25-19(22)11-26-14-6-7-15-16(10-18(21)27-17(15)9-14)12-4-3-5-13(8-12)20(23)24/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBTXFBFRMNPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate C₂₀H₁₇NO₇ 4-(3-nitrophenyl), 7-ethoxyacetate 383.356 Electron-withdrawing nitro group; potential bioactivity via electrophilic interactions
Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) C₁₃H₁₂O₅ Unsubstituted at position 4, 7-ethoxyacetate 248.23 Fluorescent properties; used as a laser dye precursor
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ 3-phenyl, 7-ethoxyacetate 324.33 Phenyl group at position 3; possible π-π stacking in biological targets
Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate C₂₂H₁₉F₃O₇ 3-(3,4-dimethoxyphenyl), 2-CF₃, 7-ethoxyacetate 452.38 Enhanced lipophilicity (CF₃); methoxy groups may improve solubility
Ethyl 2-((4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (2b) C₂₀H₁₈O₆ 4-(4-methoxyphenyl), 7-ethoxyacetate 354.35 Electron-donating methoxy group; altered electronic profile vs. nitro

Electronic and Reactivity Comparisons

  • Nitro vs. Methoxy Substituents : The 3-nitrophenyl group in the target compound () introduces strong electron-withdrawing effects, which may reduce electron density on the coumarin ring compared to the electron-donating methoxy group in compound 2b (). This difference could influence reactivity in nucleophilic substitutions or interactions with biological targets (e.g., enzyme active sites) .

Structural and Crystallographic Insights

  • Crystal Packing : Analogues like WIHDEY () exhibit planar coumarin cores with hydrogen-bonding interactions involving carbonyl groups. The nitro group in the target compound may introduce additional dipole-dipole interactions, affecting crystallinity .
  • Software Tools : Programs such as SHELXL () and WinGX () are critical for refining crystal structures and comparing bond parameters (e.g., C=O bond lengths) across analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

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